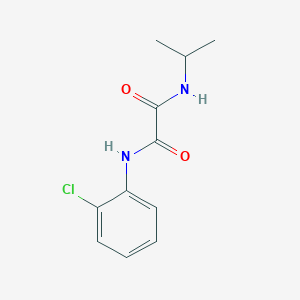
N-(2-chlorophenyl)-N'-isopropylethanediamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-isopropylethanediamide, commonly known as clomipramine, is a tricyclic antidepressant drug that is used to treat various mental health disorders. It was first synthesized in the 1960s and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of clomipramine is complex and involves multiple targets in the central nervous system. It primarily acts as a serotonin-norepinephrine reuptake inhibitor, blocking the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. It also acts as an antagonist at various receptors, including alpha-adrenergic, histamine, and muscarinic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of clomipramine are wide-ranging and include modulation of neurotransmitter release, receptor binding, and ion channel activity. It has been shown to increase the availability of serotonin and norepinephrine in the synaptic cleft, leading to an increase in mood and a reduction in anxiety and depression symptoms. It also has effects on various other neurotransmitter systems, including dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Clomipramine has several advantages as a tool for scientific research. It has a well-established mechanism of action and has been extensively studied for its effects on the central nervous system. It is also readily available and relatively inexpensive. However, there are also several limitations to its use. It has a narrow therapeutic window and can cause significant side effects at high doses. It also has a long half-life, which can make it difficult to control the duration and intensity of its effects.
Orientations Futures
There are several potential future directions for research involving clomipramine. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects and reduce side effects. Another area of interest is its potential use in the treatment of other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to better understand its effects on various neurotransmitter systems and receptor subtypes, which could lead to the development of more targeted and effective treatments for mental health disorders.
Applications De Recherche Scientifique
Clomipramine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the central nervous system, including modulation of neurotransmitter release, receptor binding, and ion channel activity. These effects make it a valuable tool for studying the underlying mechanisms of various mental health disorders, such as depression, anxiety, and obsessive-compulsive disorder.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(2)13-10(15)11(16)14-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAFUEGSXQYQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R*,9aS*)-2-(2-cyclohex-1-en-1-ylethyl)-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3984893.png)
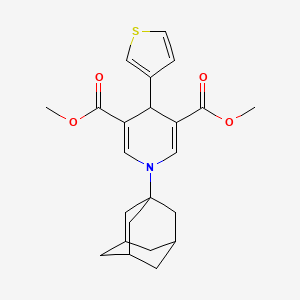
![2-(2,2-dimethylpropanoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B3984928.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3984933.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-2-[(4-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3984942.png)
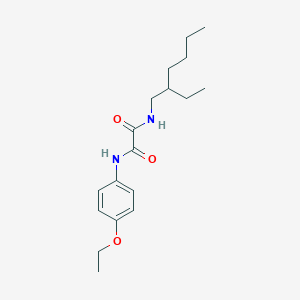
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B3984950.png)


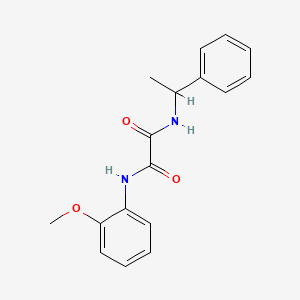
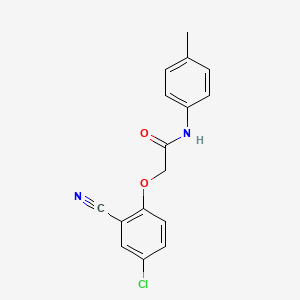
![N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3984988.png)
![N-benzyl-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B3984996.png)
